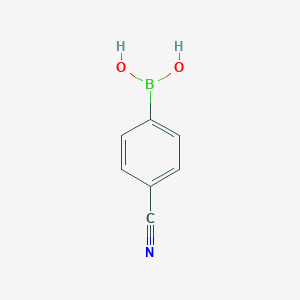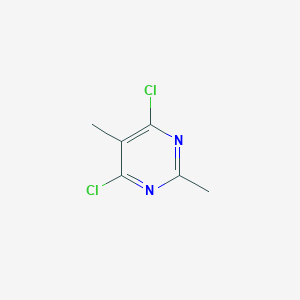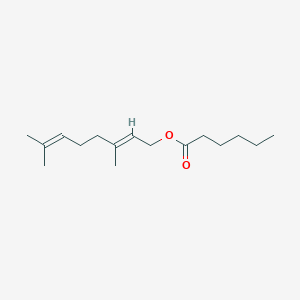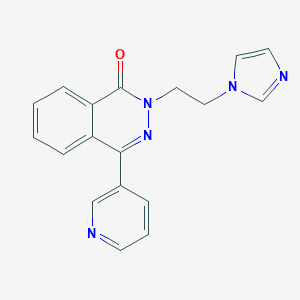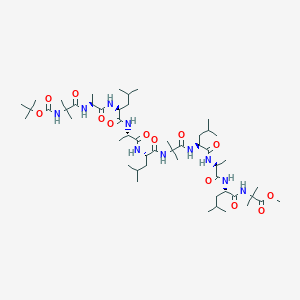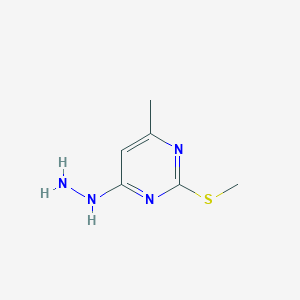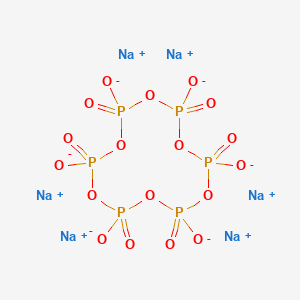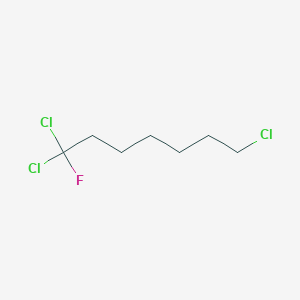
1,1,7-Trichloro-1-fluoroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,7-Trichloro-1-fluoroheptane, also known as TFH, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the haloalkane family, which consists of organic compounds that contain one or more halogen atoms. TFH is a colorless liquid with a strong odor and is highly flammable. It is used in a variety of applications, including as a solvent and as a reagent in organic synthesis.
Mechanism Of Action
The mechanism of action of 1,1,7-Trichloro-1-fluoroheptane is not fully understood. However, it is believed that 1,1,7-Trichloro-1-fluoroheptane acts as an alkylating agent, meaning that it can add an alkyl group to a molecule. This can lead to changes in the structure and function of the molecule, which can be useful in scientific research.
Biochemical And Physiological Effects
1,1,7-Trichloro-1-fluoroheptane has been shown to have a range of biochemical and physiological effects. For example, 1,1,7-Trichloro-1-fluoroheptane has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. This inhibition can lead to changes in the activity of the nervous system, which can be useful in the study of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,1,7-Trichloro-1-fluoroheptane is its ability to selectively modify the hydrophobicity of amino acid residues. This can be useful in the study of protein folding and stability. However, 1,1,7-Trichloro-1-fluoroheptane is also highly flammable and can be dangerous if not handled properly. Additionally, 1,1,7-Trichloro-1-fluoroheptane is not widely available and can be expensive.
Future Directions
There are many potential future directions for research involving 1,1,7-Trichloro-1-fluoroheptane. One area of interest is in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1,1,7-Trichloro-1-fluoroheptane has been shown to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in these diseases. Additionally, 1,1,7-Trichloro-1-fluoroheptane may have potential as a therapeutic agent for cancer, as it has been shown to have antitumor activity in some studies.
In conclusion, 1,1,7-Trichloro-1-fluoroheptane is a chemical compound that has been extensively studied for its potential use in scientific research. It has a range of applications, including as a solvent and as a reagent in organic synthesis. 1,1,7-Trichloro-1-fluoroheptane has been shown to have a range of biochemical and physiological effects, and has potential for use in the study of neurodegenerative diseases and cancer. While 1,1,7-Trichloro-1-fluoroheptane has some limitations, it remains a useful tool for researchers in a variety of fields.
Synthesis Methods
The synthesis of 1,1,7-Trichloro-1-fluoroheptane involves the reaction between 1,1,7-trichloroheptane and hydrogen fluoride gas. This reaction is typically carried out in the presence of a catalyst, such as aluminum chloride. The resulting product is then purified through distillation to obtain the final 1,1,7-Trichloro-1-fluoroheptane product.
Scientific Research Applications
1,1,7-Trichloro-1-fluoroheptane has been used in a wide range of scientific research applications. One of the most notable uses of 1,1,7-Trichloro-1-fluoroheptane is in the study of protein folding and stability. 1,1,7-Trichloro-1-fluoroheptane is a useful tool for researchers studying protein folding because it can be used to selectively modify the hydrophobicity of amino acid residues. This modification can help researchers better understand the role of hydrophobic interactions in protein folding and stability.
properties
CAS RN |
1645-55-2 |
|---|---|
Product Name |
1,1,7-Trichloro-1-fluoroheptane |
Molecular Formula |
C7H12Cl3F |
Molecular Weight |
221.5 g/mol |
IUPAC Name |
1,1,7-trichloro-1-fluoroheptane |
InChI |
InChI=1S/C7H12Cl3F/c8-6-4-2-1-3-5-7(9,10)11/h1-6H2 |
InChI Key |
OPLUKEVLAJECNW-UHFFFAOYSA-N |
SMILES |
C(CCCCl)CCC(F)(Cl)Cl |
Canonical SMILES |
C(CCCCl)CCC(F)(Cl)Cl |
synonyms |
1,1,7-Trichloro-1-fluoroheptane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



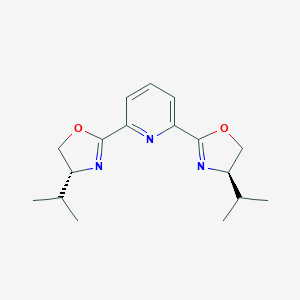
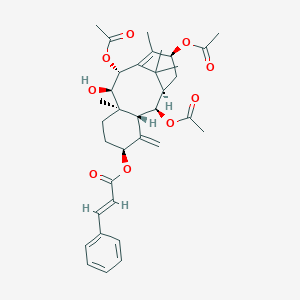
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B159409.png)
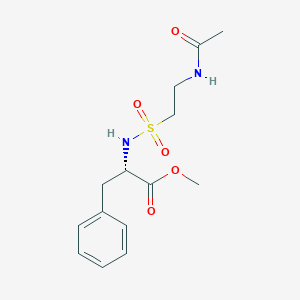
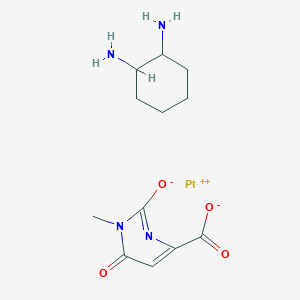
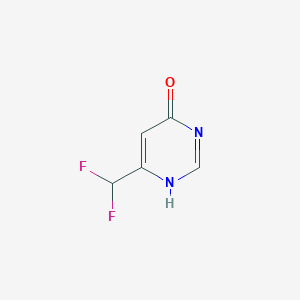
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
